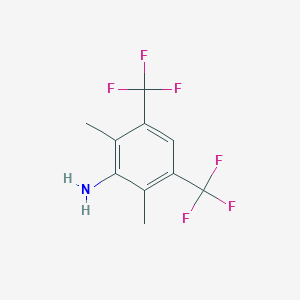

2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline

Description

2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline is a substituted aniline derivative with a primary amine group and four substituents: methyl groups at the 2- and 6-positions and trifluoromethyl (CF₃) groups at the 3- and 5-positions. This arrangement creates a sterically hindered and electron-deficient aromatic ring due to the electron-withdrawing nature of CF₃ groups and the electron-donating methyl substituents. The compound is of interest in pharmaceutical and agrochemical synthesis, where its unique steric and electronic properties may influence reactivity in coupling or substitution reactions .

Properties

IUPAC Name |

2,6-dimethyl-3,5-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N/c1-4-6(9(11,12)13)3-7(10(14,15)16)5(2)8(4)17/h3H,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIYKMJTKFYZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1C(F)(F)F)C(F)(F)F)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline typically involves the reduction of 3,5-bis(trifluoromethyl)nitrobenzene. The process includes the following steps:

Reduction Reaction: 3,5-bis(trifluoromethyl)nitrobenzene is dissolved in ethyl acetate and subjected to hydrogenation in the presence of a palladium-carbon catalyst at 60°C and 2 MPa hydrogen pressure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium-carbon or other metal catalysts.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Organic Synthesis

The compound serves as an important building block for synthesizing more complex organic molecules. Its trifluoromethyl groups increase the electron-withdrawing capacity of the aniline ring, facilitating electrophilic substitution reactions. This property is particularly useful in:

- Synthesis of Aryl Compounds : 2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline can be used to create various aryl derivatives through nucleophilic aromatic substitution reactions.

- Formation of Biologically Active Molecules : The compound has been utilized in the synthesis of arylbenzimidazoles and other biologically relevant compounds .

Material Science

In material science, this compound is incorporated into polymers and materials to impart unique properties such as:

- Increased Thermal Stability : The presence of trifluoromethyl groups enhances the thermal stability of polymers.

- Chemical Resistance : Materials modified with this compound show improved resistance to solvents and harsh chemical environments .

Pharmaceutical Research

The compound has garnered attention in pharmaceutical research due to its potential in drug development. Its unique chemical structure allows for:

- Design of New Therapeutics : Researchers are investigating derivatives of this compound for their potential as novel therapeutics targeting various biological pathways.

- Antimicrobial Activity : Some studies have indicated that derivatives of this compound exhibit antimicrobial properties against a range of bacterial strains .

Case Study 1: Synthesis of Arylbenzimidazoles

A study demonstrated the use of this compound as a precursor in synthesizing arylbenzimidazoles. The synthesis involved nucleophilic aromatic substitution followed by cyclization reactions. The resulting compounds showed promising biological activity against cancer cell lines.

Case Study 2: Development of Antimicrobial Agents

Research focused on synthesizing derivatives from this compound revealed several compounds with significant antimicrobial activity. For instance, derivatives showed minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against resistant strains of Staphylococcus aureus .

Data Table: Properties and Applications

| Property/Application | Description |

|---|---|

| Chemical Structure | C10H9F6N; contains two methyl groups and two trifluoromethyl groups |

| Role in Organic Synthesis | Building block for complex organic molecules |

| Material Science Applications | Enhances thermal stability and chemical resistance in polymers |

| Pharmaceutical Potential | Investigated for drug development; shows antimicrobial properties |

| Notable Derivatives | Arylbenzimidazoles; various aryl derivatives with biological activity |

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to enzymes, receptors, and other biomolecules, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation in the 2- and 6-Positions

2,6-Dibromo-3,5-bis(trifluoromethyl)aniline (CID 4301401)

- Structure : Bromine atoms replace the methyl groups at the 2- and 6-positions.

- Molecular Formula : C₈H₃Br₂F₆N.

- Key Differences: Bromine’s higher electronegativity and larger atomic radius increase steric bulk and reactivity in nucleophilic aromatic substitution (NAS) compared to methyl groups. Higher molecular weight (414.93 g/mol vs.

2-Bromo-3,5-bis(trifluoromethyl)aniline (CAS 174824-16-9)

- Structure : Single bromine at the 2-position, CF₃ groups at 3 and 5.

- Molecular Formula : C₈H₄BrF₆N.

- Key Differences :

2-Chloro-3,5-bis(trifluoromethyl)aniline (CAS not specified)

Substituent Variation in the 3- and 5-Positions

3,5-Bis(trifluoromethyl)aniline (CAS 328-74-5)

- Structure: No substituents at 2 and 6; only CF₃ groups at 3 and 5.

- Molecular Formula : C₈H₅F₆N.

- Key Differences :

3-(Trifluoromethyl)aniline (CAS 98-16-8)

N-Substituted Derivatives

N-Benzyl-3,5-bis(trifluoromethyl)aniline (CAS 88450-74-2)

- Structure : Benzyl group attached to the amine nitrogen.

- Molecular Formula : C₁₅H₁₁F₆N.

- Key Differences :

N-(p-Tolyl)-3,5-bis(trifluoromethyl)aniline (Compound 7h)

Comparative Data Table

Biological Activity

2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline is an aromatic amine compound notable for its unique chemical structure, which includes two methyl groups and two trifluoromethyl groups attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C10H9F6N. The presence of trifluoromethyl groups significantly enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Target Action : This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its role in facilitating carbon-carbon bond formation through reactions such as Suzuki–Miyaura coupling is critical for developing bioactive compounds.

Biochemical Pathways : The compound's pharmacokinetic properties are influenced by its trifluoromethyl groups, which can enhance the stability and bioavailability of the resultant drugs. Its action can lead to diverse molecular and cellular effects depending on the specific pharmaceutical context in which it is used .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, derivatives of this compound have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.25 µg/mL, outperforming conventional antibiotics like vancomycin .

Anticancer Activity

The anticancer potential of this compound has also been explored. It has been noted that modifications in the substituents on the phenyl ring can enhance anticancer activity. For example, certain derivatives have demonstrated cytotoxic effects against cancer cell lines such as AGS (gastric adenocarcinoma) and HeLa (cervical cancer), with IC50 values indicating effective inhibition of cell proliferation .

Case Studies and Research Findings

- Antitubercular Activity : A study identified related compounds with similar structural features that exhibited promising antitubercular activity. The structure-activity relationship (SAR) indicated that specific substitutions could enhance potency significantly .

- Synthesis of Antimicrobial Derivatives : Research on pyrazole derivatives substituted with trifluoromethyl groups revealed that these modifications improved antimicrobial efficacy against various bacterial strains. The study highlighted how lipophilic substituents on the phenyl ring increased activity .

- Comparative Studies with Other Compounds : In comparative studies, this compound was shown to be more effective than other similar compounds due to its unique trifluoromethyl substitution pattern. This highlights its potential as a lead compound in drug discovery .

Data Tables

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 0.25 | Antimicrobial |

| Related Trifluoromethyl Derivative | 1 | Anticancer |

| 3-CF3-Substituted Pyrazole Derivative | 2 | Antimicrobial |

| Vancomycin | >4 | Control Antibiotic |

Q & A

Q. What are the common synthetic routes for preparing 2,6-dimethyl-3,5-bis(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : A high-yield synthesis (95%) involves coupling 2-chloro-3,5-bis(trifluoromethyl)aniline with 2,6-dichlorobenzoyl isocyanate under optimized stoichiometric conditions. Critical parameters include temperature control (ambient to 60°C), inert atmosphere (N₂/Ar), and purification via column chromatography. Yield discrepancies may arise from competing side reactions (e.g., hydrolysis of isocyanate intermediates), necessitating real-time monitoring via TLC or HPLC .

Q. What safety protocols are essential for handling fluorinated anilines like this compound?

- Methodological Answer : Use PPE (nitrile gloves, chemical goggles, lab coats) and conduct work in a fume hood to mitigate inhalation risks. Emergency measures include immediate eye rinsing (15+ minutes) and decontamination using safety showers. Training on ChemO (Swiss hazardous substance regulations) and SDS comprehension is mandatory .

Q. Which analytical techniques are recommended for structural confirmation of fluorinated aromatic amines?

- Methodological Answer : Combine NMR (¹H/¹⁹F) to resolve methyl/trifluoromethyl groups and confirm regiochemistry. Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., C₁₀H₁₀F₆N, MW 263.57). X-ray crystallography resolves steric effects from ortho-substituents, critical for verifying substitution patterns .

Advanced Research Questions

Q. How can solvent polarity and catalyst selection optimize nucleophilic aromatic substitution in trifluoromethylated anilines?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing transition states. Catalytic Cu(I) or Pd(0) systems improve regioselectivity for para-substitution in sterically hindered substrates. Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps, such as amine deprotonation or CF₃ group electronic effects .

Q. How do conflicting reactivity trends (steric vs. electronic effects) in this compound impact its application in cross-coupling reactions?

- Methodological Answer : Steric hindrance from 2,6-dimethyl groups suppresses Buchwald-Hartwig amination, while electron-withdrawing CF₃ groups activate the ring for SNAr. Resolve contradictions by using bulky ligands (XPhos) to mitigate steric barriers or leveraging microwave-assisted synthesis to enhance reaction rates .

Q. What strategies address discrepancies in reported spectroscopic data for trifluoromethyl-substituted anilines?

- Methodological Answer : Cross-validate ¹⁹F NMR shifts (δ -60 to -65 ppm for CF₃) against reference compounds. For ambiguous NOESY/ROESY signals, computational modeling (DFT) predicts spatial arrangements of substituents. Discrepancies often arise from solvent-induced shifts or impurities; rigorous drying (molecular sieves) and spectral subtraction improve accuracy .

Q. How does this compound serve as a precursor for bioactive molecule synthesis?

- Methodological Answer : Its electron-deficient aromatic core facilitates synthesis of urea derivatives (e.g., 1-[2-chloro-3,5-bis(trifluoromethyl)phenyl]-3-benzoylurea), which show insecticidal activity. Post-functionalization (e.g., Suzuki-Miyaura coupling) introduces heterocyclic moieties for structure-activity relationship (SAR) studies in agrochemical research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.